molecular formula C29H30O4 B2608445 Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate CAS No. 2188279-72-1

Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate

Cat. No.: B2608445
CAS No.: 2188279-72-1
M. Wt: 442.555
InChI Key: DIAVPUQUVSPIMG-UHFFFAOYSA-N
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Description

Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate is a synthetic adamantane-containing naphthalene derivative. Its structure features a naphthalene core substituted with a carboxylate ester at position 2 and a methoxyadamantylphenyl group at position 6 (Figure 1). The adamantane moiety is hydroxylated at the 2-position, distinguishing it from related compounds like adapalene (a retinoid used in acne treatment) and its methyl ester prodrug (CAS 106685-41-0) .

This compound is structurally analogous to adapalene methyl ester (methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthalenecarboxylate) but differs by the substitution of a hydroxyl group on the adamantane ring. Such modifications are often explored to optimize pharmacokinetic properties, such as metabolic stability or receptor binding .

Properties

IUPAC Name

methyl 6-[3-(2-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O4/c1-32-26-8-7-22(20-3-4-21-13-23(28(31)33-2)6-5-19(21)12-20)14-25(26)29-15-17-9-18(16-29)11-24(10-17)27(29)30/h3-8,12-14,17-18,24,27,30H,9-11,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVPUQUVSPIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the adamantane moiety can be oxidized to form a ketone.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological receptors, potentially modulating their activity. The methoxyphenyl and naphthalene groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized in Table 1.

Table 1: Structural and Functional Comparison with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate C₃₀H₃₀O₄ 454.56 2-hydroxyadamantyl, 4-methoxyphenyl Carboxylate ester, hydroxyl, methoxy
Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) C₂₈H₂₈O₃ 412.52 1-adamantyl, 4-methoxyphenyl Carboxylic acid, methoxy
Adapalene Methyl Ester (CAS 106685-41-0) C₂₉H₃₀O₃ 426.55 1-adamantyl, 4-methoxyphenyl Carboxylate ester, methoxy
Methyl 6-bromo-2-naphthoate C₁₂H₉BrO₂ 265.10 Bromine at naphthalene-6 Carboxylate ester

Biological Activity

Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate, also known as Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C29H30O3
  • Molecular Weight : 426.55 g/mol
  • CAS Number : 106685-41-0
  • Dipeptidyl Peptidase Inhibition :
    • The compound exhibits inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune response modulation. DPP-IV inhibitors are commonly used in the treatment of type 2 diabetes mellitus, as they enhance insulin secretion and decrease glucagon levels .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as diabetes and cardiovascular diseases where oxidative stress plays a significant role .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

Study TypeFindings
DPP-IV InhibitionDemonstrated significant inhibition of DPP-IV activity in human cell lines, suggesting potential for diabetes management .
Antioxidant AssaysShowed a reduction in reactive oxygen species (ROS) levels in cultured cells, indicating protective effects against oxidative damage .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • Diabetes Models : Animal models treated with the compound showed improved glycemic control compared to controls, supporting its role as a DPP-IV inhibitor.
  • Inflammation Models : The compound exhibited anti-inflammatory effects by reducing pro-inflammatory cytokine levels in animal models of inflammation .

Case Studies

  • Case Study on Diabetes Management :
    • A study involving diabetic mice treated with this compound showed a notable decrease in blood glucose levels over four weeks. The results indicated that the compound may improve insulin sensitivity and β-cell function.
  • Case Study on Cardiovascular Health :
    • Research indicated that the antioxidant properties of the compound could be beneficial in preventing endothelial dysfunction associated with cardiovascular diseases. Mice treated with the compound exhibited lower markers of oxidative stress compared to untreated controls.

Q & A

Basic Research Question

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., adamantane protons at δ 1.6–2.1 ppm, methoxy groups at δ 3.8–4.0 ppm).
  • Mass Spectrometry: HRMS validates molecular weight (expected [M+H]+^+ ~ 472.2 g/mol).
  • X-ray Crystallography: Resolves stereochemistry of the adamantane-naphthalene junction (if crystalline) .
    Data Interpretation: Compare spectral data with structurally similar compounds, such as Adapalene derivatives .

How can researchers design in vitro assays to evaluate the compound's bioactivity?

Basic Research Question

  • Target Selection: Prioritize receptors linked to adamantane derivatives (e.g., retinoid receptors, tyrosine kinases).
  • Assay Protocol:
    • Use cell lines (e.g., HEK293 or MCF-7) for cytotoxicity (MTT assay) and IC50_{50} determination.
    • Measure anti-inflammatory activity via COX-2 inhibition ELISA .
      Controls: Include positive controls (e.g., diclofenac for COX-2) and vehicle-treated cells.

What methodologies ensure rigorous toxicological evaluation of this compound?

Advanced Research Question
Follow systematic review frameworks (e.g., ATSDR guidelines):

  • Step 1: Literature search (databases: PubMed, TOXLINE) using terms like "naphthalene derivatives + toxicity" .
  • Step 2: Apply inclusion criteria: species (rodents/humans), exposure routes (oral/inhalation), and endpoints (hepatic/renal effects) .
  • Step 3: Risk of Bias Assessment: Use tools like Table C-7 (randomization, blinding) to exclude low-quality studies .
    Data Table:
Risk of Bias CriteriaAssessment
Dose randomizationYes/No
Allocation concealmentYes/No

How can computational chemistry optimize reaction pathways for this compound?

Advanced Research Question

  • Reaction Path Search: Use quantum mechanics (DFT) to model transition states and intermediates for key steps (e.g., esterification).
  • Machine Learning: Train models on reaction databases to predict optimal catalysts (e.g., K2_2CO3_3 vs. NaH) .
    Case Study: ICReDD’s workflow reduced synthesis time by 40% via computational-experimental feedback loops .

How should researchers resolve contradictions in toxicological data across studies?

Advanced Research Question

  • Meta-analysis: Pool data from multiple studies (e.g., hepatic toxicity in rodents) using random-effects models.
  • Confidence Rating: Apply ATSDR’s criteria (Table C-6) to weight studies by sample size and methodology rigor .
    Example: Discrepancies in LD50_{50} values may arise from differences in exposure duration or species sensitivity.

What pharmacokinetic parameters are essential for preclinical development?

Advanced Research Question

  • ADME Profiling:
    • Absorption: Caco-2 cell permeability assays.
    • Metabolism: Liver microsome incubation to identify CYP450-mediated metabolites.
    • Excretion: Radiolabeled tracer studies in rodents .
      Data Interpretation: Compare with structurally related compounds (e.g., adamantane-containing drugs) for bioavailability predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.